molecular formula C11H12N2O3S B1308949 (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 878657-12-6

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No.: B1308949
CAS No.: 878657-12-6
M. Wt: 252.29 g/mol
InChI Key: VGPMSABUFXSOTD-UHFFFAOYSA-N
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Description

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. By modulating cell signaling pathways, such as the MAPK/ERK pathway, this compound can alter gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to plasma proteins, which facilitate its distribution throughout the body . The compound’s localization and accumulation can be influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with suitable reagents to form the thieno[2,3-d]pyrimidine core . The reaction conditions often include the use of bases or acids as catalysts, and the process may be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups and an acetic acid moiety provides unique steric and electronic properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

2-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-5-6(2)17-10-9(5)11(16)13(4-8(14)15)7(3)12-10/h4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPMSABUFXSOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176858
Record name 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878657-12-6
Record name 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878657-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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